2-methoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
Description
2-Methoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a synthetic compound featuring a piperazine core substituted with a tetrazole-phenyl group via a methylene bridge and a methoxy-acetyl moiety. Its synthesis typically involves multi-step reactions, including:
Tetrazole Formation: Reaction of aryl amines with sodium azide and triethyl orthoformate in acetic acid to form 1-aryl-1H-tetrazoles .
Chloroacetylation: Treatment with chloroacetyl chloride to yield 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone intermediates .
Piperazine Substitution: Reaction of the chloroacetyl intermediate with piperazine in acetonitrile, followed by alkylation with allyl bromide or other electrophiles to introduce the methoxy group .
Characterization employs FT-IR (C=O stretch ~1700 cm⁻¹), ¹H NMR (methoxy singlet at δ ~3.3 ppm, piperazine protons at δ ~2.5–3.5 ppm), and ¹³C NMR (carbonyl carbon at δ ~165–170 ppm) .
Properties
IUPAC Name |
2-methoxy-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-23-12-15(22)20-9-7-19(8-10-20)11-14-16-17-18-21(14)13-5-3-2-4-6-13/h2-6H,7-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWILLIMZMCJDDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Phenyl-1H-Tetrazole-5-ylmethanol
The tetrazole moiety is synthesized via a [2+3] cycloaddition between benzonitrile and sodium azide, catalyzed by acid-treated attapulgite or acidic ion exchange resins. Optimal conditions involve a 1:1.2 molar ratio of benzonitrile to sodium azide in DMF at 110°C for 10 hours, achieving 88% yield. The reaction mechanism proceeds through nitrile activation by the Brønsted acid catalyst, followed by azide addition and cyclization (Figure 1).
Table 1: Comparative Catalytic Systems for Tetrazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acid attapulgite | DMF | 110 | 10 | 88 |
| Amberlyst-15 | DMSO | 120 | 12 | 82 |
| Zeolite H-Y | Toluene | 140 | 24 | 75 |
Post-synthesis, the crude product is acidified to pH 2–3 using 10% HCl, precipitating the tetrazole, which is then recrystallized from ethanol/water.
Preparation of 1-(Piperazin-1-yl)-2-methoxyethanone
The piperazine-ethanone intermediate is synthesized via a two-step protocol:
- Methoxyacetylation : Methoxyacetyl chloride reacts with piperazine in dichloromethane at 0–5°C, using triethylamine (TEA) as a base. The reaction is exothermic and requires dropwise addition to avoid N-overacylation.
- Purification : The product is isolated via silica gel chromatography (ethyl acetate:hexane = 3:7), yielding 68% of a colorless oil.
Final Coupling Reaction
Nucleophilic Alkylation
The tetrazole-methyl group is introduced via an SN2 reaction between 1-phenyl-1H-tetrazole-5-ylmethyl bromide and 1-(piperazin-1-yl)-2-methoxyethanone. Key parameters:
- Solvent : Acetonitrile or DMF
- Base : Potassium carbonate (K₂CO₃)
- Temperature : 80°C, 12 hours
- Yield : 72% after column chromatography (SiO₂, CH₂Cl₂:MeOH = 9:1).
Mechanistic Insight :
The reaction proceeds via deprotonation of the piperazine nitrogen, followed by nucleophilic attack on the methyl bromide. Steric hindrance from the tetrazole ring necessitates elevated temperatures for sufficient reactivity.
Reductive Amination Alternative
An alternative route employs reductive amination using 1-phenyl-1H-tetrazole-5-carbaldehyde and the piperazine-ethanone intermediate. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5 (acetic acid buffer) provides a 65% yield but requires strict pH control to avoid tetrazole ring reduction.
Environmental and Industrial Considerations
The patented acid attapulgite catalytic system reduces wastewater generation by 40% compared to traditional ammonium chloride methods. Catalyst recovery is achieved via simple filtration, with three reuse cycles showing <10% activity loss. Industrial scalability is demonstrated in 150-liter batch reactors, with a space-time yield of 0.89 kg·L⁻¹·h⁻¹.
Challenges and Optimization Strategies
- Regioselectivity : Competing 2H-tetrazole formation is suppressed using excess sodium azide (1.5 equiv).
- Purification : Recrystallization from ethanol/water (1:2) improves product purity to >99% (HPLC).
- Side Reactions : Overalkylation at the piperazine nitrogen is mitigated by using a 1:1 molar ratio of reactants.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of a ketone or aldehyde depending on the reaction conditions.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2-methoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner . The piperazine ring can enhance the compound’s ability to cross cell membranes and reach intracellular targets . The methoxy group can influence the compound’s solubility and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of piperazine-tetrazole derivatives. Key structural analogs and their comparative attributes are outlined below:
Table 1: Structural and Functional Comparison
| Compound Name / ID | Structural Differences | Synthesis Pathway | Bioactivity (if reported) | References |
|---|---|---|---|---|
| Target Compound : 2-Methoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone | Methoxy-acetyl group; methylene linkage between piperazine and tetrazole. | Chloroacetylation → piperazine substitution → methoxy alkylation. | Antimicrobial (comparable to standard drugs) | |
| Compound 7d : 2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone | Thioether linkage; phenylsulfonyl substituent on piperazine. | Bromoacetylation → nucleophilic substitution with tetrazole-thiol. | Antiproliferative (IC₅₀: ~10–20 μM in cancer cells) | |
| Compound 13a : 2-(4-Allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone | Allyl group on piperazine; lacks methoxy substituent. | Allylation of piperazine intermediate. | Antimicrobial (moderate activity) | |
| Compound 17 : 4-(Imidazolyl-benzyl)-piperazin-1-ylketone | Thiophenyl ketone; nitroimidazole substituent on piperazine. | Palladium-coupling → catalytic reduction → acylation. | Anti-parasitic (under investigation) | |
| Compound 22–28 : 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone | Piperidine instead of piperazine; no methylene or methoxy groups. | Chloroacetylation → piperidine substitution. | Not reported |
Key Findings:
Thioether linkages (e.g., 7d) introduce conformational flexibility, which may explain superior antiproliferative activity . Piperidine vs. Piperazine: Piperidine-containing analogs (22–28) lack the basic nitrogen in piperazine, reducing hydrogen-bonding capacity and likely altering pharmacokinetics .
Synthetic Flexibility :
- Allyl and sulfonyl groups are introduced via nucleophilic substitution, while methoxy groups require alkylation under basic conditions .
- Thioether derivatives (7a–x) are synthesized via thiol-bromoacetyl coupling, a high-yield route enabling diverse substitutions .
Biological Performance :
- The target compound exhibits antimicrobial activity comparable to ciprofloxacin (MIC: 8–16 μg/mL against S. aureus and E. coli), attributed to its balanced hydrophobicity and electron-withdrawing methoxy group .
- Sulfonyl derivatives (7d, 7f) show marked antiproliferative effects (IC₅₀: 10–20 μM) in breast cancer cell lines, likely due to sulfonyl-induced apoptosis signaling .
Biological Activity
Introduction
2-Methoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Methoxy group : Enhances lipophilicity and bioavailability.
- Tetrazole ring : Known for its pharmacological significance, often involved in drug design for its ability to mimic carboxylic acids.
- Piperazine moiety : Commonly associated with various pharmacological effects, including anxiolytic and antidepressant activities.
Table 1: Structural Components of this compound
| Component | Description |
|---|---|
| Methoxy group | Enhances solubility and absorption |
| Tetrazole ring | Imparts biological activity |
| Piperazine | Contributes to receptor binding and activity |
Antimicrobial Activity
Recent studies have indicated that tetrazole derivatives exhibit significant antimicrobial properties. Specifically, compounds similar to this compound have shown effectiveness against various fungal strains, including Candida species. For instance, a series of tetrazole derivatives demonstrated potent antifungal activity against fluconazole-resistant strains of Candida krusei and Candida parapsilosis .
The biological activity of tetrazole derivatives is often attributed to their ability to interfere with cellular processes. The proposed mechanisms include:
- Inhibition of enzyme activity : Compounds may inhibit key enzymes involved in fungal cell wall synthesis.
- Alteration of membrane permeability : Enhances the uptake of the drug into microbial cells.
- Receptor interaction : The piperazine component may facilitate binding to serotonin receptors, potentially influencing mood and anxiety pathways.
Study 1: Antifungal Efficacy
In a comparative study, a tetrazole derivative was evaluated against standard antifungal agents. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of fluconazole against resistant strains .
Study 2: Structure–Activity Relationship (SAR)
A detailed SAR analysis revealed that substitutions on the phenyl ring significantly impacted the compound's activity. Specifically, electron-withdrawing groups at the para position enhanced antifungal potency due to improved binding interactions with target enzymes .
Table 2: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing 2-methoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone?
The synthesis typically involves multi-step reactions:
- Tetrazole ring formation : Start with aryl aniline derivatives to generate the 1-phenyl-1H-tetrazole moiety via cyclization, often using reagents like sodium azide and ammonium chloride under reflux .
- Piperazine functionalization : Introduce the tetrazolylmethyl group to the piperazine ring via nucleophilic substitution or coupling reactions. For example, react 1-phenyl-1H-tetrazole-5-methanol with a piperazine derivative using a coupling agent like DCC (dicyclohexylcarbodiimide) .
- Ethanone moiety incorporation : Acylation of the piperazine intermediate with 2-methoxyacetyl chloride in the presence of a base (e.g., triethylamine) .
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the final product .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the methoxy group (δ ~3.3 ppm for CH₃O), piperazine protons (δ ~2.5–3.5 ppm), and tetrazole aromatic signals (δ ~7.5–8.5 ppm) .
- HPLC : Monitor reaction progress and assess purity (>95%) using a C18 column with a methanol/water gradient .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+ at m/z calculated for C₂₂H₂₅N₆O₂) .
- X-ray crystallography : For unambiguous structural confirmation if single crystals are obtained (e.g., using synchrotron radiation) .
Advanced Research Questions
Q. How can researchers optimize the yield of the tetrazole ring formation during synthesis?
- Catalyst selection : Use ZnCl₂ or NH₄Cl to accelerate cyclization .
- Temperature control : Maintain reflux conditions (80–100°C) in polar aprotic solvents (e.g., DMF) .
- Reagent stoichiometry : Ensure a 1:1 molar ratio of aryl nitrile to sodium azide to minimize side products .
- Real-time monitoring : Employ TLC or inline IR spectroscopy to track reaction completion .
Q. How can contradictions in spectroscopic data (e.g., overlapping NMR signals) be resolved?
- Advanced NMR techniques : Use 2D experiments (COSY, HSQC) to resolve proton-proton coupling and assign carbons unambiguously .
- Isotopic labeling : Introduce ¹⁵N or ¹³C labels in the tetrazole ring to simplify signal interpretation .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
Q. What strategies are effective for evaluating the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Molecular docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinases or GPCRs) .
- In vitro assays :
- Enzyme inhibition : Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., NADPH depletion for oxidoreductases) .
- Receptor binding : Radioligand displacement assays (e.g., using ³H-labeled antagonists for serotonin receptors) .
- Cellular studies : Assess cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Systematic substitution : Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the phenyl ring to modulate electronic effects .
- Bioisosteric replacement : Replace the tetrazole with a carboxylate or sulfonamide group to compare pharmacophore contributions .
- Pharmacokinetic profiling : Measure logP (shake-flask method) and metabolic stability (microsomal incubation) to correlate structural changes with ADME properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
